4-(Fmoc-氨基)-1-丁醇

描述

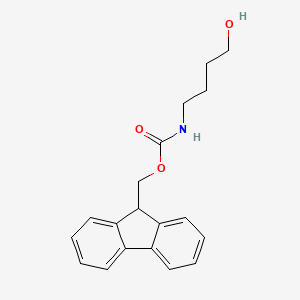

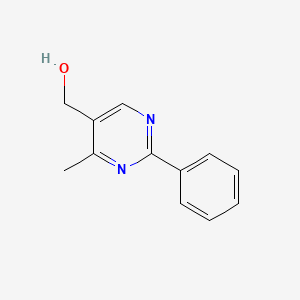

4-(Fmoc-amino)-1-butanol is a compound that is used in the field of organic synthesis . The Fmoc group, or fluorenylmethoxycarbonyl protecting group, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The synthesis of Fmoc-protected amino acids and peptides has been largely used in solid phase peptide synthesis (SPPS) .Molecular Structure Analysis

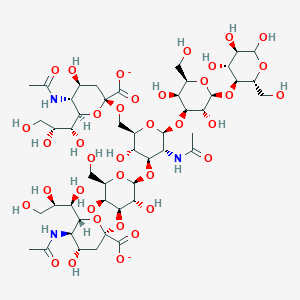

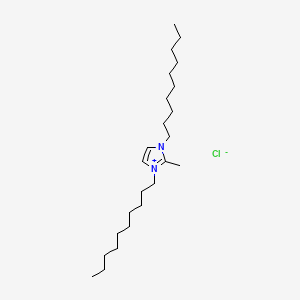

The molecular formula of 4-(Fmoc-amino)-1-butanol is C19H21NO3 . The Fmoc group is a carbamate, which is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution .Physical And Chemical Properties Analysis

The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .科学研究应用

合成和修饰氨基酸

4-(Fmoc-氨基)-1-丁醇及相关化合物广泛用于合成和修饰氨基酸。例如,Tressler和Zondlo(2014年)以及Tressler和Zondlo(2016年)讨论了使用Fmoc-氨基酸合成全氟叔丁基4-羟基脯氨酸和全氟叔丁基酪氨酸。这些修饰的氨基酸表现出不同的构象偏好,并且可以通过核磁共振光谱检测,表明它们在探针和药物化学中的实用性 (Tressler & Zondlo, 2014),(Tressler & Zondlo, 2016)。

氨基酸分析

Uutela等人(2009年)描述了使用衍生试剂,包括9-芴甲基氯甲酸酯(FMOC)和丁醇,通过液相色谱-电喷雾串联质谱对氨基酸进行高效分析。该研究突出了与未衍生的氨基酸相比,衍生的氨基酸具有更低的检测限和更好的线性 (Uutela et al., 2009)。

肽合成

Fmoc修饰的氨基酸在肽合成中至关重要。Fields和Noble(2009年)讨论了引入Fmoc固相肽合成方法以及固相支持物、连接和溶剂条件的进展,使得生物活性肽和小蛋白的合成成为可能 (Fields & Noble, 2009)。此外,Waliczek等人(2015年)强调了使用Fmoc保护衍生物合成含有非天然氨基酸的肽,展示了其在建模与各种疾病相关的氧化修饰肽中的应用 (Waliczek et al., 2015)。

荧光和光谱学

Zhang等人(2019年)合成了Fmoc保护的l-4-氰基色氨酸,展示了其在成像细胞膜结合肽和确定肽-膜结合常数中的应用。该研究突出了这种荧光氨基酸在生物光谱学和显微镜中的潜力 (Zhang et al., 2019)。

其他应用

Fmoc-氨基酸的其他应用包括合成各种对映体和氨基酸的N-保护衍生物,如Solymár等人(2004年)所报道的,以及制备维生素B6结合的肽,如Zhu和Stein(1994年)所探讨的。这些研究反映了Fmoc-氨基酸在不同化学合成中的多功能性和实用性 (Solymár等人,2004年),(Zhu & Stein, 1994)。

作用机制

Target of Action

The primary target of 4-(Fmoc-amino)-1-butanol, also known as Fmoc-Abu-ol, is the amine group of amino acids . The Fmoc group is used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-Abu-ol interacts with its targets by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Abu-ol plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a fundamental process in biochemistry . The Fmoc group allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The primary result of Fmoc-Abu-ol’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, Fmoc-Abu-ol allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-Abu-ol can be influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base . Therefore, the pH of the environment can significantly impact the stability and efficacy of Fmoc-Abu-ol. Furthermore, the reaction is usually performed in aqueous media under mild and catalyst-free conditions .

未来方向

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTTUOLQLCQZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371395 | |

| Record name | 4-(Fmoc-amino)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fmoc-amino)-1-butanol | |

CAS RN |

209115-32-2 | |

| Record name | 4-(Fmoc-amino)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

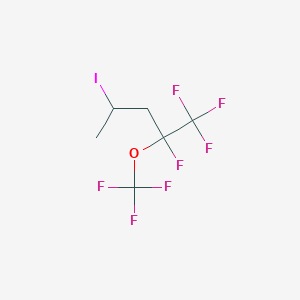

![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)